resorcinol-o,o'-diacetic acid
Description
Resorcinol-o,o'-diacetic acid (CAS 102-39-6) is a phenolic derivative of resorcinol (1,3-dihydroxybenzene) functionalized with two acetic acid groups at the ortho positions relative to the hydroxyl groups. Its IUPAC name is 2-[3-(carboxymethoxy)phenoxy]acetic acid, with the molecular formula C₁₀H₁₀O₆ and a molecular weight of 226.184 g/mol . Key properties include:
Properties
IUPAC Name |
2-[3-(carboxymethoxy)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O6/c11-9(12)5-15-7-2-1-3-8(4-7)16-6-10(13)14/h1-4H,5-6H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMAGJJPTALGQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)O)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40144513 | |
| Record name | m-Phenylenedioxydi(acetic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40144513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102-39-6 | |
| Record name | 2,2′-[1,3-Phenylenebis(oxy)]bis[acetic acid] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | (1,3-Phenylenedioxy)diacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102396 | |
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| Record name | 102-39-6 | |
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| Record name | m-Phenylenedioxydi(acetic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40144513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-phenylenedioxydi(acetic acid) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.753 | |
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| Record name | (1,3-PHENYLENEDIOXY)DIACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of resorcinol-o,o'-diacetic acid typically involves the reaction of resorcinol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product . The reaction conditions often include the use of a strong base such as sodium hydroxide and a solvent like water or ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
resorcinol-o,o'-diacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
The major products formed from these reactions include substituted derivatives of this compound, such as nitro and halogenated compounds, as well as reduced forms like alcohols .
Scientific Research Applications
Scientific Research Applications
-
Metal Ion Detection and Recovery
- Resorcinol-O,O'-diacetic acid has been explored as a chelating agent for the detection and recovery of metal ions. Its ability to form stable complexes with various metal ions makes it suitable for applications in analytical chemistry, particularly in capillary electrophoresis for determining metal concentrations in solutions .
- Environmental Remediation
- Polymer Chemistry
- Pharmaceutical Applications
Case Study 1: Metal Ion Recovery
In a study focusing on the recovery of cobalt and iron ions from industrial effluents, this compound was used as a chelating agent. The results indicated significant improvements in ion recovery rates compared to traditional methods, demonstrating its efficiency in environmental applications .
Case Study 2: Wastewater Treatment
A laboratory experiment investigated the effectiveness of this compound in degrading phenolic compounds under various conditions. The findings revealed that at elevated temperatures (230°C), complete degradation of resorcinol occurred within three hours, highlighting its potential for enhancing wastewater treatment processes .
Data Table: Comparative Analysis of this compound Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Metal Ion Detection | Chelating agent for metal ion recovery | Enhanced recovery rates compared to controls |
| Environmental Remediation | Degradation of phenolic pollutants | Complete degradation at high temperatures |
| Polymer Chemistry | Precursor for phenolic resin production | Excellent thermal and mechanical properties |
| Pharmaceutical Uses | Potential use in drug formulations | Anti-inflammatory and antimicrobial effects |
Mechanism of Action
The mechanism of action of resorcinol-o,o'-diacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. It may also participate in redox reactions, influencing cellular oxidative states and signaling pathways .
Comparison with Similar Compounds
Hydroquinone-o,o'-Diacetic Acid
Hydroquinone-o,o'-diacetic acid is the 1,4-dihydroxybenzene analog of resorcinol-o,o'-diacetic acid.
- Symmetry: The para arrangement may improve crystallinity, leading to a higher melting point than this compound (191–193°C).
- Applications: Hydroquinone derivatives are widely used in photography and antioxidants, suggesting similar utility for its diacetic acid analog .
Oxalyl Diacetic Acid
Oxalyl diacetic acid (oxalate backbone with two acetic acid groups) differs structurally but shares functional similarities:
- Reactivity : The oxalate backbone may increase acidity due to stronger electron-withdrawing effects.
Ethylenediamine-N,N'-Diacetic Acid (EDDA) Derivatives
EDDA-based compounds like N,N-di(2-hydroxybenzyl)ethylenediamine diacetic acid (HBED) are chelating agents synthesized from ethylenediamine, formaldehyde, and phenol . Key differences:
- Structure: HBED incorporates a ethylenediamine core, enabling polydentate coordination, unlike the phenolic backbone of this compound.
- Applications: HBED is used in heavy metal sequestration, whereas this compound may favor smaller ion coordination or organic synthesis.
Data Table: Comparative Properties of Diacetic Acid Derivatives
| Compound | Backbone | Substituent Positions | Melting Point (°C) | Predicted pKa | Key Applications |
|---|---|---|---|---|---|
| This compound | 1,3-Dihydroxybenzene | Ortho to hydroxyls | 191–193 | 2.83 | Chelation, organic synthesis |
| Hydroquinone-o,o'-diacetic acid* | 1,4-Dihydroxybenzene | Ortho to hydroxyls | N/A | <2.83 (inferred) | Antioxidants, photography |
| Oxalyl diacetic acid | Oxalate | N/A | N/A | N/A | Environmental chelation |
| HBED | Ethylenediamine | Hydroxybenzyl groups | N/A | N/A | Heavy metal sequestration |
*Inferred properties based on structural trends .
Research Findings and Trends
- Acidity and Reactivity: this compound’s pKa (~2.83) reflects moderate acidity, suitable for proton-dependent reactions. Para-substituted analogs (e.g., hydroquinone derivatives) may exhibit stronger acidity due to enhanced resonance stabilization .
- Synthetic Utility: Resorcinol derivatives are precursors to bioactive molecules (e.g., 5-substituted resorcinols in ), suggesting that diacetic acid functionalization could expand their pharmacological relevance.
Biological Activity
Resorcinol-o,o'-diacetic acid (RODA) is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores the biological activity of RODA, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
RODA is characterized by the presence of two acetic acid groups attached to a phenylenedioxy moiety, which influences its reactivity and biological interactions. The compound can be synthesized through the reaction of resorcinol with chloroacetic acid under basic conditions, leading to various derivatives that may exhibit distinct biological properties.
The biological activity of RODA is primarily attributed to its ability to interact with biomolecules, including proteins and enzymes. It acts as a ligand that can modulate enzyme activity and participate in redox reactions, influencing cellular signaling pathways. Key mechanisms include:
- Protein Binding : RODA can bind to specific proteins, altering their function.
- Redox Activity : The compound may affect oxidative states within cells, potentially influencing cellular responses to stress.
- Endocrine Disruption : Similar compounds in the resorcinol series have been identified as endocrine disruptors, impacting thyroid function by inhibiting thyroxin peroxidase .
Antimicrobial Activity
Research has indicated that resorcinol derivatives, including RODA, possess antimicrobial properties. A study assessing various phenolic compounds found that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria. While specific data on RODA's antimicrobial efficacy is limited, its structural similarities suggest potential effectiveness against pathogens .
Cytotoxic Effects
Cytotoxicity assays conducted on related phenolic compounds have shown varying degrees of effectiveness against cancer cell lines. The potential anticancer activity of RODA warrants further investigation, particularly in relation to its ability to induce apoptosis or inhibit cell proliferation in tumor cells.
Case Studies
- Study on Endocrine Disruption : A study highlighted the impact of resorcinol compounds on thyroid function, emphasizing the need for careful evaluation of RODA's effects in biological systems .
- Antimicrobial Profiling : Although specific studies on RODA are scarce, related compounds have demonstrated significant antimicrobial properties. These findings suggest a potential for further exploration of RODA's efficacy against various microbial strains .
Comparative Analysis with Similar Compounds
To better understand the unique properties of RODA, a comparison with similar compounds is essential:
| Compound | Structure | Biological Activity |
|---|---|---|
| Resorcinol | C6H6O2 | Endocrine disruption, antimicrobial |
| Phenoxyacetic acid | C8H8O3 | Antimicrobial |
| Phthalic acid | C8H6O4 | Antioxidant properties |
| Salicylic acid | C7H6O3 | Anti-inflammatory |
RODA's unique phenylenedioxy structure differentiates it from these compounds and may confer distinct biological activities.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing resorcinol-o,o'-diacetic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or esterification of resorcinol with acetic anhydride under acidic catalysis. Reaction parameters such as temperature (80–120°C), solvent polarity (e.g., glacial acetic acid vs. toluene), and molar ratios (resorcinol:acetic anhydride = 1:2–1:4) critically affect yield. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Structural validation requires FT-IR (C=O stretch at ~1700 cm⁻¹) and ¹H NMR (aromatic protons at δ 6.8–7.2 ppm, methylene groups at δ 3.5–4.0 ppm) .
Q. How can the acidity of resorcinol-o,o'-diacetic acid be experimentally determined, and what substituent effects influence its pKa?
- Methodological Answer : Potentiometric titration (0.1 M NaOH, ethanol/water solvent) identifies two dissociation constants (pKa1 and pKa2) corresponding to the carboxylic acid groups. Substituent effects (e.g., electron-withdrawing groups on the aromatic ring) lower pKa by stabilizing deprotonated forms. Compare results to computational models (DFT calculations at B3LYP/6-31G* level) to validate electronic effects. Reference analogous compounds like biphenyl-4,4′-diacetic acid, where hydrogen bonding between carboxyl groups impacts acidity .
Q. What spectroscopic techniques are most effective for characterizing resorcinol-o,o'-diacetic acid’s structure and purity?
- Methodological Answer : Combine UV-Vis (absorption bands at 270–290 nm due to π→π* transitions), FT-IR (carboxylic O-H stretch at 2500–3000 cm⁻¹), and mass spectrometry (ESI-MS for molecular ion [M-H]⁻ at m/z 224). For crystallinity assessment, use powder XRD; single-crystal XRD resolves spatial conformation (e.g., dihedral angles between aromatic rings). Purity is confirmed via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .
Advanced Research Questions
Q. How can contradictory data on the thermal stability of resorcinol-o,o'-diacetic acid be resolved?
- Methodological Answer : Perform thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres to differentiate decomposition pathways. Compare DSC curves to identify melting points (expected ~180–200°C) versus decomposition exotherms. Conflicting literature may arise from impurities or polymorphic forms; use controlled recrystallization and repeat experiments with standardized protocols. Cross-reference with computational models (e.g., Gaussian for bond dissociation energies) .
Q. What strategies optimize resorcinol-o,o'-diacetic acid’s solubility for use in coordination polymers, given its limited aqueous solubility?
- Methodological Answer : Modify solvent systems (e.g., DMF/water mixtures) or introduce co-ligands (e.g., bipyridine) during polymerization. Alternatively, synthesize sodium/potassium salts to enhance hydrophilicity. Monitor coordination behavior via FT-IR (shift in C=O stretch upon metal binding) and PXRD to confirm framework topology. Compare to structurally similar linkers like biphenyl-4,4′-dicarboxylic acid, which form stable MOFs with Zn²⁺ or Cu²⁺ .
Q. How do steric and electronic effects of resorcinol-o,o'-diacetic acid influence its reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : Conduct kinetic studies using varying nucleophiles (e.g., amines vs. alkoxides) in aprotic solvents (THF, DCM). Steric hindrance from ortho-substituted acetic groups slows reactivity, while electron-withdrawing groups (carboxylic acids) activate the carbonyl. Monitor reaction progress via ¹³C NMR (carbonyl carbon at δ 170–175 ppm) and compare transition-state energies using DFT (e.g., Gibbs free energy barriers) .
Guidelines for Rigorous Research Design
- Frameworks : Apply PICO (Population: compound properties; Intervention: synthesis/analysis methods; Comparison: analogous structures; Outcome: physicochemical data) to define scope .
- Ethical Data Reporting : Avoid selective data inclusion; disclose all synthesis attempts and characterization outliers .
- Peer Review Preparation : Address contradictory findings proactively (e.g., thermal stability discrepancies) with replicated experiments and computational validation .
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
